molecular formula C21H21N5O3 B2724907 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-59-0

8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2724907
CAS No.: 872838-59-0
M. Wt: 391.431
InChI Key: MFXIABSCFGBEFH-UHFFFAOYSA-N
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Description

8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic purine derivative designed for advanced biochemical and pharmacological research. This compound is of significant interest in medicinal chemistry, particularly as a potential antagonist for adenosine receptors (ARs). The structural motif of a tricyclic imidazopurine-dione core, substituted with furylmethyl and methylbenzyl groups, is engineered to enhance binding affinity and selectivity. Research indicates that similar xanthine and purine-based structures serve as non-selective antagonists for adenosine receptor subtypes (A1, A2A, A2B, A3), which are key targets in studying neurological, cardiovascular, and inflammatory pathways . The specific substitutions on this core structure are hypothesized to modulate its interactions with these G-protein-coupled receptors, potentially leading to more potent or selective antagonism compared to classic methylxanthines like caffeine and theophylline . This makes it a valuable chemical probe for investigating purinergic signaling in vitro and in vivo. Its primary research applications include exploring novel therapeutics for conditions such as Parkinson's disease, inflammatory disorders, and asthma, where adenosine receptor signaling plays a critical role. Researchers can utilize this compound to study receptor binding kinetics, cellular cAMP modulation, and downstream physiological effects. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-14-6-3-4-7-15(14)12-26-19(27)17-18(23(2)21(26)28)22-20-24(9-10-25(17)20)13-16-8-5-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXIABSCFGBEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CO5)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopyridine derivative family. Its complex structure includes a fused purine framework with various substituents that potentially enhance its biological activity. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C21H21N5O3C_{21}H_{21}N_5O_3. The structure features a furylmethyl group and a 2-methylbenzyl group, which may influence its pharmacological properties.

Antidepressant and Anxiolytic Potential

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic activities. For instance, a study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. One notable derivative demonstrated potent antidepressant effects in the forced swim test (FST) in mice, suggesting potential therapeutic applications in mood disorders .

The biological activity of 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione may be attributed to its interaction with neurotransmitter systems. Specifically, its ability to inhibit phosphodiesterase enzymes could enhance cyclic nucleotide levels (cAMP and cGMP), leading to improved neuronal signaling pathways associated with mood regulation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Alkylation : Using furylmethyl halides in the presence of bases such as sodium hydride or potassium carbonate.
  • Cyclization : Formation of the imidazo[2,1-f]purine core through cyclization reactions under acidic conditions.

These synthetic routes are critical for optimizing yield and purity in laboratory settings .

Case Study 1: Antidepressant Activity

In a pharmacological study involving various imidazo[2,1-f]purine derivatives, one compound was highlighted for its significant antidepressant effects in animal models. The compound exhibited higher efficacy than traditional antidepressants like fluoxetine in reducing depressive behaviors .

Case Study 2: Phosphodiesterase Inhibition

Another study focused on the phosphodiesterase inhibitory activity of similar compounds. The results indicated that specific structural modifications could enhance selectivity towards PDE4B and PDE10A isoforms, which are implicated in mood regulation and cognitive functions .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione compared to related compounds:

Compound NameAntidepressant ActivityPDE InhibitionNotes
8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dioneModerateSelective for PDE4BPromising lead for further development
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dioneHighMixed inhibition profileSuperior efficacy in animal models
8-(3-trifluoromethylphenyl)piperazinyl derivativesLowNon-selectiveLess favorable pharmacokinetic properties

Comparison with Similar Compounds

Core Structure Modifications

The imidazo[2,1-f]purine core is conserved across analogs, but substituent variations at positions 3, 7, and 8 significantly alter activity:

  • Target Compound : 2-Furylmethyl (position 8) and 2-methylbenzyl (position 3).
  • Compound 5 (): 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl at position 8 and methyl groups at positions 1 and 3. This compound demonstrated dual activity as a 5-HT1A receptor ligand (Ki = 18 nM) and PDE4B inhibitor (IC50 = 0.8 µM), highlighting the role of bulky, heterocyclic substituents in enhancing receptor binding .
  • Compound 65 (): 2-Methoxyphenyl (position 8) and 2'-methyl-4'-hydroxyphenyl (position 7). The hydroxyl group may enhance solubility but reduce metabolic stability compared to the target compound’s 2-methylbenzyl group .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing/Donating Groups: The 2-methylbenzyl group (electron-donating) in the target compound contrasts with nitrophenyl or cyano-substituted analogs (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine from ), where electron-withdrawing groups stabilize the aromatic system but may reduce nucleophilic reactivity .

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